molecular formula C19H18N4O6S B2493928 (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide CAS No. 433972-25-9

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide

Cat. No. B2493928
CAS RN: 433972-25-9
M. Wt: 430.44
InChI Key: CHWMIKTXSAVKKI-JXMROGBWSA-N
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Description

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Binding Studies

  • Researchers synthesized derivatives related to this compound and studied their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This work contributes to understanding the molecular interactions and binding dynamics of similar compounds (Meng et al., 2012).

Biological Activities

  • Another study synthesized related compounds and evaluated their analgesic and anti-inflammatory activities. These findings are significant in the context of medicinal chemistry and drug design (Gein et al., 2018).
  • Similarly, antimicrobial activities of certain derivatives were explored, providing insights into their potential therapeutic uses (Gein et al., 2020).

Antiprotozoal Agents

  • Research focused on derivatives for their potential as antiprotozoal agents, demonstrating their effectiveness against specific pathogens. This expands the understanding of the compound's utility in treating protozoal infections (Ismail et al., 2004).

Synthetic Methodologies

  • A study on the synthesis of herbicidal activities of related formamide derivatives was conducted. Although the compounds showed no herbicidal activities, the research contributes to the field of agricultural chemistry (Yuan-xiang, 2011).

Structure-Anticonvulsant Activity Studies

  • Investigations into the structure-anticonvulsant activity of related compounds were carried out, providing valuable data for the development of new anticonvulsant drugs (Gunia-Krzyżak et al., 2017).

Antimicrobial Activity Studies

  • Some derivatives were synthesized and tested for their antimicrobial activity, offering insights into their potential application in combating bacterial and fungal infections (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-27-18-12-16(21-19(22-18)28-2)23-30(25,26)15-8-5-13(6-9-15)20-17(24)10-7-14-4-3-11-29-14/h3-12H,1-2H3,(H,20,24)(H,21,22,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWMIKTXSAVKKI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide

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